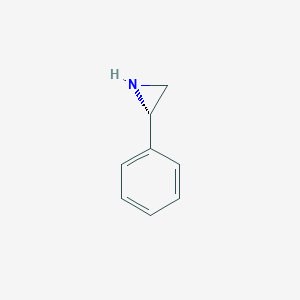

(S)-2-Phenylaziridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis of S 2 Phenylaziridine and Its Derivatives

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. By temporarily incorporating a chiral molecule, the reaction pathway is directed to favor the formation of one diastereomer over another. After the key transformation, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

A well-established route to chiral aziridines begins with readily available, enantiopure β-amino alcohols. (S)-phenylglycinol is a common precursor for the synthesis of (S)-2-phenylaziridine. The synthesis involves the activation of the hydroxyl group, often by conversion to a good leaving group like a tosylate, followed by an intramolecular nucleophilic substitution (SN2) by the amino group to close the three-membered ring. arkat-usa.orgresearchgate.net

An efficient one-pot procedure has been developed for the preparation of N-tosyl-2-alkylaziridines from chiral β-amino alcohols. This method involves a sequential N-tosylation/O-tosylation and a final intramolecular cyclization. arkat-usa.org For N-alkyl substituted aziridines, an initial N-alkylation of the amino alcohol is performed, typically by condensation with an aldehyde and subsequent reduction, before the cyclization step with tosyl chloride. arkat-usa.org For instance, (S)-(+)-N-benzylphenylglycinol can be converted to (2S)-(+)-N-(Benzyl)-2-phenylaziridine in high yield. arkat-usa.org

Table 1: Synthesis of N-Substituted this compound from (S)-Phenylglycinol Derivative

| Precursor | Product | Reagents | Yield |

|---|---|---|---|

| (S)-(+)-N-benzylphenylglycinol | (2S)-(+)-N-(Benzyl)-2-phenylaziridine | TsCl, DMAP, Et₃N | 90% |

Data sourced from Arkivoc, 2007. arkat-usa.org

Chiral N-tert-butanesulfinyl imines, derived from the condensation of aldehydes or ketones with enantiopure tert-butanesulfinamide, serve as excellent intermediates for the asymmetric synthesis of aziridines. nih.govbeilstein-journals.org The N-sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of subsequent reactions.

The aziridination often proceeds via the addition of a nucleophile to the imine, followed by an intramolecular cyclization. For example, the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, can be applied to chiral N-sulfinyl imines to produce N-sulfinyl aziridines with high diastereoselectivity. nih.gov The reaction of N-[t-butyl(S)-sulfinyl]-2-(phenyl)imine with a sulfur ylide generated from trimethylsulfonium (B1222738) iodide and a base like sodium hydride leads to the formation of 1-[(1,1-dimethylethyl)sulfinyl]-2-phenylaziridine. nih.gov The sulfinyl group can later be removed under acidic conditions to yield the free NH-aziridine.

The use of chiral sulfinyl ketimines is a powerful strategy for synthesizing α-quaternary and 2,2-disubstituted aziridines. rsc.orgresearchgate.net One effective method involves the reaction of α-halo N-tert-butanesulfinyl ketimines with Grignard reagents. This process involves a 1,2-addition of the organometallic reagent across the C=N bond, followed by an intramolecular SN2 reaction to form the aziridine (B145994) ring with high diastereoselectivity. rsc.org

The choice of the halogen on the ketimine is crucial; α-chloro ketimines are preferred as the corresponding α-bromo derivatives often lead to competing debromination reactions. rsc.org This method has been successfully applied to synthesize a range of chiral N-sulfinyl 2-alkyl-2-arylaziridines in high yields and excellent enantiomeric excess (>98% ee). rsc.org

Another important method is the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. The reaction of these chiral ketimines with dimethylsulfoxonium methylide provides access to highly functionalized aziridine-2-carboxylates with excellent stereocontrol. researchgate.net

Table 2: Diastereoselective Synthesis of N-Sulfinyl Aziridines from Chiral Sulfinyl Imines

| Substrate | Reagent | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| N-[t-butyl(S)-sulfinyl]-2-(phenyl)imine | Carboxymethylmethylphenylsulfonium trifluoromethanesulfonate, Cs₂CO₃ | 1-[(1,1-dimethylethyl)sulfinyl]-2-phenylaziridine | 95% | 74:26 |

| N-[t-butyl(S)-sulfinyl]-2-(4-nitrophenyl)imine | Carboxymethylmethylphenylsulfonium trifluoromethanesulfonate, Cs₂CO₃ | 1-[(1,1-dimethylethyl)sulfinyl]-2-(4-nitrophenyl)aziridine | 97% | 87:13 |

| α-chloro N-tert-butanesulfinyl ketimine (from acetophenone) | EtMgCl | (Rₛ,S)-1-(tert-Butylsulfinyl)-2-ethyl-2-phenylaziridine | 85% | 97:3 |

Data sourced from Molecules, 2012 nih.gov and Org. Biomol. Chem., 2010. rsc.org

Asymmetric Catalytic Methods

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

The direct aziridination of olefins via metal-catalyzed nitrene transfer is one of the most powerful methods for synthesizing aziridines. researchgate.net In this reaction, a nitrene fragment (N-R) is transferred from a precursor to an alkene C=C double bond. For the synthesis of this compound, styrene (B11656) is the logical olefin substrate.

A variety of transition metals, including copper, manganese, and ruthenium, have been shown to catalyze this transformation. cardiff.ac.ukresearchgate.netmdpi.com Copper complexes, particularly with chiral bis(oxazoline) ligands, are widely used. For example, the reaction of styrene with [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) catalyzed by a copper(II) triflate-bis(oxazoline) complex can produce the corresponding N-sulfonylated 2-phenylaziridine (B142167). researchgate.netcardiff.ac.uk Heterogeneous catalysts, such as copper-exchanged zeolite Y modified with a chiral ligand, have also been developed to facilitate catalyst recovery and reuse. cardiff.ac.uk

Dirhodium(II) complexes are exceptionally effective catalysts for nitrene transfer reactions. snnu.edu.cn Chiral dirhodium(II) carboxylates and carboxamidates have been extensively developed for asymmetric C-H amination and olefin aziridination. nih.govconicet.gov.ar

Catalysts such as dirhodium(II) tetra(N-(arylsulfonyl)prolinates), for instance, Rh₂(S-DOSP)₄ (dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)), are highly effective for the enantioselective aziridination of alkenes. conicet.gov.aracs.org These C₄-symmetrical dirhodium(II) catalysts can facilitate the intermolecular aziridination of styrene derivatives with nitrene precursors like sulfamates, achieving high yields and excellent enantiomeric excesses. conicet.gov.ar The reaction conditions, such as solvent, temperature, and the choice of oxidant, can be fine-tuned to optimize both reactivity and enantioselectivity. conicet.gov.ar For example, the aziridination of styrene using a dirhodium(II) catalyst and a sulfamate (B1201201) precursor can yield the product with an enantiomeric ratio of 87.5:12.5. conicet.gov.ar

Table 3: Dirhodium(II)-Catalyzed Asymmetric Aziridination of Styrene

| Catalyst | Nitrene Precursor Source | Oxidant | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Chiral Dirhodium(II) Carboxylate | Sulfamate | PhI(OPiv)₂ | 85% | 87.5:12.5 |

Data sourced from J. Am. Chem. Soc., 2019. conicet.gov.ar

Metal-Catalyzed Asymmetric Aziridination of Olefins

Copper-Catalyzed Aziridination Mechanisms

Copper-catalyzed aziridination represents a powerful tool for the synthesis of aziridines. The mechanism of this reaction, particularly concerning the formation of this compound, has been a subject of detailed investigation. It is widely accepted that the reaction proceeds through a catalytic cycle involving copper in different oxidation states.

Hybrid density functional theory (B3LYP) calculations and kinetic experiments have elucidated a Cu(I)/Cu(III) catalytic cycle. cmu.edu The active catalyst is a copper(I) species, and evidence suggests that Cu(II) precursors can be reduced in situ to enter this cycle. cmu.eduucl.ac.uk The rate-determining step is the formation of a metallanitrene intermediate. cmu.edu

The proposed catalytic cycle, initiated from a Cu(I) source, involves the reaction with a nitrene donor, such as [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhI=NTs), to form a copper(III)-imido species. This intermediate then reacts with an alkene, like styrene, to form the aziridine product and regenerate the Cu(I) catalyst. Three low-energy pathways have been identified for the aziridine formation from the copper-imido intermediate: a concerted, non-radical pathway and two stepwise pathways involving singlet or triplet biradicals. cmu.edu The specific pathway can influence the stereochemical outcome of the reaction.

The choice of ligand coordinated to the copper center is crucial for achieving high enantioselectivity. Chiral ligands, such as bis(oxazolines), create a chiral environment around the metal, directing the approach of the alkene and controlling the stereochemistry of the newly formed stereocenters. For instance, the aziridination of styrene using PhI=NNs (N-(4-nitrobenzenesulfonyl)imino]phenyliodinane) in the presence of (S,S)-2,2'-isopropylidene-bis(4-phenyl-2-oxazoline) and copper(II) triflate has been shown to predominantly yield the (R)-configured aziridine. cardiff.ac.uk

Table 1: Key Features of Copper-Catalyzed Aziridination

| Feature | Description |

| Active Catalytic Species | Copper(I) cmu.eduucl.ac.uk |

| Catalytic Cycle | Cu(I)/Cu(III) cmu.edu |

| Rate-Determining Step | Formation of a metallanitrene species cmu.edu |

| Nitrene Source Example | [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhI=NTs) cmu.edu |

| Stereocontrol | Achieved through the use of chiral ligands cardiff.ac.uk |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis, offering a metal-free alternative to traditional methods.

Phase-transfer catalysis (PTC) is an operationally simple and mild method that has been successfully applied to asymmetric aziridination. rsc.org This technique typically involves the use of a chiral catalyst to ferry a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. Cinchona alkaloids are a prominent class of chiral organocatalysts used in PTC due to their ready availability and low cost. rsc.org

In the context of aziridination, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, can be employed to deprotonate a nitrogen source, such as a sulfonamide, creating a chiral ion pair. This chiral nucleophile then reacts with a suitable substrate, for example, an α,β-unsaturated ketone or an activated alkene, in a Michael addition, followed by intramolecular cyclization to afford the chiral aziridine. The stereochemical outcome is dictated by the structure of the chiral catalyst.

Asymmetric transfer hydrogenation (ATH) provides an indirect yet highly effective route to enantiomerically enriched aziridines. This method typically involves the enantioselective reduction of a prochiral precursor, which is then converted to the desired aziridine.

One approach involves the asymmetric transfer hydrogenation of aromatic 2H-azirines. diva-portal.org The reduction of 3-phenyl-2H-azirine using an ATH protocol can yield chiral 2-phenylaziridine with good enantioselectivity. diva-portal.org Another powerful strategy begins with the ATH of α-amino ketones. researchgate.net The resulting chiral β-amino alcohols can then be cyclized to form the corresponding aziridines. For example, the reduction of an α-amido ketone followed by treatment with tosyl chloride and a base leads to the formation of monosubstituted aziridines with high enantiomeric excess (up to 99% ee). researchgate.net Ruthenium(II) catalysts bearing chiral ligands, such as (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine, are often employed for the enantioselective transfer hydrogenation step, using formic acid or isopropanol (B130326) as the hydrogen source. researchgate.netmdpi.com

Table 2: Asymmetric Transfer Hydrogenation for Aziridine Synthesis

| Precursor | Product | Catalyst System Example | Enantiomeric Excess (ee) |

| 3-Phenyl-2H-azirine | This compound | Ru(arene)[(1S, 3R, 4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]sulfonamide | Up to 72% diva-portal.org |

| α-Amido ketone | Monosubstituted aziridine | [Ru(cymene)Cl₂]₂ with (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | Up to 99% researchgate.net |

Miscellaneous Synthetic Methodologies for Enantiomerically Enriched Phenylaziridines

Beyond the more common catalytic approaches, several other synthetic methods have proven valuable for the preparation of chiral phenylaziridines.

The De Kimpe aziridine synthesis is a versatile method for generating aziridines from the reaction of α-chloroimines with nucleophiles. organic-chemistry.orgwikipedia.org The mechanism involves the nucleophilic addition to the imine carbon, followed by an intramolecular nucleophilic substitution where the nitrogen displaces the chloride. organic-chemistry.org

For the synthesis of chiral aziridines, a diastereoselective variant of this reaction has been developed using α-chlorinated N-(tert-butanesulfinyl)-imines. organic-chemistry.org The chiral tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine. Subsequent intramolecular cyclization affords the chiral aziridine with high diastereoselectivity. The tert-butanesulfinyl group can be readily removed under acidic conditions. organic-chemistry.org This method allows for the synthesis of various substituted chiral aziridines by varying the nucleophile, which can be a hydride source, a cyanide, or a Grignard reagent. organic-chemistry.orgwikipedia.org

The direct functionalization of the aziridine ring via lithiation followed by trapping with an electrophile is a powerful strategy for the synthesis of substituted aziridines. For N-alkyl-2-phenylaziridines, the regioselectivity of the lithiation can be controlled. While ortho-lithiation of the phenyl ring is often observed, the presence of a borane (B79455) (BH₃) complexed to the aziridine nitrogen can promote regioselective β-lithiation at the benzylic position. organic-chemistry.orgacs.orgresearchgate.net

Crucially, the lithiated intermediates derived from enantioenriched N-alkyl-2-phenylaziridine-borane complexes have been shown to be configurationally stable. organic-chemistry.org This stability allows for the enantioselective preparation of cis-2,3-disubstituted aziridines upon trapping with various electrophiles, with the reaction proceeding with retention of configuration. organic-chemistry.org Similarly, the use of an N-tert-butylsulfonyl (Bus) group on the aziridine nitrogen directs regioselective lithiation at the benzylic position. acs.orgnih.gov The resulting lithiated species is also configurationally stable, enabling the synthesis of enantiomerically enriched α,α-disubstituted aziridines as single enantiomers (er >98:2) when starting from (R)-N-tert-butylsulfonyl-2-phenylaziridine. acs.orgnih.gov

Table 3: Stereospecific Lithiation of 2-Phenylaziridine Derivatives

| Aziridine Substrate | Directing Group | Position of Lithiation | Stereochemical Outcome |

| N-Alkyl-2-phenylaziridine | -BH₃ | β-position (benzylic) | Retention of configuration organic-chemistry.org |

| N-Bus-2-phenylaziridine | -SO₂tBu (Bus) | α-position (benzylic) | Retention of configuration acs.orgnih.gov |

Reactivity and Mechanistic Understanding of S 2 Phenylaziridine Ring Systems

Nucleophilic Ring-Opening Reactions

The ring-opening of aziridines with nucleophiles is a cornerstone of their synthetic utility. These reactions are driven by the release of ring strain, which is approximately 27 kcal/mol. acs.org The process generally occurs via an SN2 mechanism, leading to the formation of β-functionalized alkylamines. acs.orgnih.gov

The regioselectivity of nucleophilic attack on substituted phenylaziridines is a critical aspect that dictates the final product. Several factors, including electronic and steric effects, the nature of the activating group on the nitrogen, and the characteristics of the nucleophile and electrophile, collectively determine which of the two carbon-nitrogen bonds is cleaved.

Electronic and steric effects play a pivotal role in directing the regioselectivity of ring-opening reactions. The phenyl group at the C2 position of (S)-2-phenylaziridine can stabilize a developing positive charge at the benzylic carbon through resonance. rsc.orgresearchgate.net This electronic effect favors nucleophilic attack at the more substituted benzylic carbon.

Conversely, steric hindrance can also influence the site of attack. In some cases, particularly with bulky nucleophiles, attack at the less sterically hindered carbon may be favored. rsc.org However, the electronic stabilization provided by the phenyl group often overrides steric considerations, leading to preferential attack at the benzylic position. For instance, in the palladium-catalyzed borylation of 2-arylaziridines, the reaction is highly sensitive to steric hindrance around the C3 carbon. rsc.org

A study on the (salen)Cr-catalyzed coupling of aziridines with CO2 revealed that the preferential opening of the substituted C-N bond is key to the observed selectivity. rsc.orgresearchgate.net Quantum mechanical calculations supported the experimental findings with several phenyl-substituted aziridines, indicating that the ability of the substituent at the C2 position to stabilize a developing cationic charge dictates the regioselectivity. rsc.orgresearchgate.net

The nature of the substituent on the aziridine (B145994) nitrogen, often referred to as an "activating group," significantly impacts the reactivity and regioselectivity of the ring-opening reaction. Electron-withdrawing groups on the nitrogen activate the aziridine ring towards nucleophilic attack. scispace.comacs.org The strength of this activation correlates with the electron-withdrawing power of the group. acs.org

For example, sulfonyl groups are more effective at activating the aziridine ring than carbamate (B1207046) groups. acs.org This increased activation leads to higher selectivity in C-N bond cleavage. acs.org In the case of N-sulfonylaziridines, the strong electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. acs.org The electronic properties of the N-protecting group can also influence the reaction rate. For instance, an N-sulfonyl group with a strong electron-withdrawing p-nitro substituent resulted in a slower reaction compared to other N-sulfonyl aziridines. acs.org

The following table illustrates the effect of different N-activating groups on the regioselectivity of the ring opening of aziridine-2-carboxylates with [¹⁸F]fluoride.

| N-Activating Group | Product | Regioselectivity |

| tert-Butyloxycarbonyl | α-[¹⁸F]fluoro-β-alanine | Totally regioselective |

| Carboxybenzyl | α-[¹⁸F]fluoro-β-alanine | Totally regioselective |

This table demonstrates that with tert-butyloxycarbonyl and carboxybenzyl as activating groups, the ring opening occurs with complete regioselectivity. nih.gov

The nature of both the nucleophile and the electrophile plays a crucial role in determining the outcome of the ring-opening reaction. The reactivity of the nucleophile influences whether the reaction proceeds and at what rate. Stronger nucleophiles will generally react more readily. For example, hydrogen polysulfides (H₂Sₙ) have been shown to be more reactive nucleophiles than thiols and H₂S for the ring-opening of N-sulfonylaziridines under physiological conditions. nih.gov

The electrophilicity of the aziridine ring, which is modulated by the N-activating group, is also a key factor. acs.org In palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst and its ligands can dramatically influence the regioselectivity. For instance, using a Pd/NHC (N-heterocyclic carbene) catalyst system with arylboronic acids leads to arylation at the C2 (benzylic) position of 2-arylaziridines. acs.org In contrast, a Pd/P(t-Bu)₂Me system directs borylation to the C3 position. acs.org This highlights how the electrophilic metal complex dictates the site of reaction.

The interaction between the nucleophile and the electrophile is also critical. In the (salen)Cr-catalyzed coupling with CO₂, the carbamate oxygen of a CO₂-coordinated intermediate acts as an intramolecular nucleophile, leading to preferential opening of the substituted C-N bond. rsc.orgresearchgate.net However, the addition of an external nucleophile like dimethylaminopyridine (DMAP) changes the reaction pathway, and the regioselectivity is then controlled by the steric demands of this external nucleophile. rsc.orgresearchgate.net

Nucleophilic ring-opening reactions of chiral aziridines, such as this compound, often proceed with a high degree of stereospecificity. The reaction typically follows an SN2-type mechanism, which results in an inversion of configuration at the stereocenter that is attacked. acs.orgacs.orgosaka-u.ac.jp

For instance, the nickel-catalyzed C-H coupling of benzamides with chiral aziridines proceeds with inversion of configuration, confirming an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp Similarly, palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines are also stereospecific, with the oxidative addition of the aziridine to the palladium complex occurring in a stereoinvertive manner. acs.org

The stereospecificity can be influenced by the reaction conditions and the specific reagents used. In some cases, racemization can occur. For example, the ring opening of a chiral aziridine-2-carboxylate (B8329488) with [¹¹C]cyanide was found to lead to racemic products, which was attributed to base-catalyzed racemization of the ring-opened product under the reaction conditions. nih.gov However, many catalytic systems have been developed to ensure high enantiospecificity. For example, a Magic Blue-initiated Friedel-Crafts-type alkylation of arenes with nonracemic activated aziridines afforded the corresponding 2,2-diarylethylamines with high enantiomeric excess (ee), indicating a highly stereospecific SN2-type ring opening. acs.org

The table below summarizes the stereochemical outcome of the ring opening of chiral aziridines with different nucleophiles.

| Chiral Aziridine | Nucleophile/Catalyst | Product Stereochemistry | Enantiomeric Excess (ee) |

| (S)-2-Phenyl-N-tosylaziridine | Aryl/Alkyl Isothiocyanates / BF₃·Et₂O | Inversion | 20-98% |

| (S)-1f (>86% ee) | 2a / Magic Blue | (R)-3f (Inversion) | 74% |

| (R)-1s (>99% ee) | 2a / Magic Blue | (S)-3s (Inversion) | 80% |

This table illustrates the high degree of stereospecificity observed in the ring-opening reactions of chiral aziridines, which typically proceed with inversion of configuration. acs.orgresearchgate.net

The reaction of this compound and its derivatives with carbon-based nucleophiles provides a powerful method for the formation of new carbon-carbon bonds.

Grignard Reagents: Grignard reagents are potent carbon nucleophiles that can add to aziridines. masterorganicchemistry.com Copper(I) halides are known to catalyze the conjugate addition of Grignard reagents. wikipedia.org The reaction of Grignard reagents with aziridines can be used to synthesize a variety of substituted amines. core.ac.ukresearchgate.net

Organocuprates: Organocuprates, also known as Gilman reagents, are milder and more selective carbon nucleophiles compared to Grignard reagents. wikipedia.org They are widely used for substitution and conjugate addition reactions. wikipedia.org The reaction of organocuprates with aziridines typically proceeds via an SN2 mechanism, leading to ring-opened products with inversion of configuration.

Boronic Acids: Palladium-catalyzed cross-coupling reactions of aziridines with boronic acids (Suzuki-Miyaura coupling) have emerged as a versatile method for the synthesis of arylethylamine derivatives. acs.org As mentioned earlier, the regioselectivity of this reaction is highly dependent on the palladium catalyst and ligands used. For example, a Pd/NHC catalyst system selectively promotes arylation at the C2 position of 2-arylaziridines. acs.org Computational studies have shown that the ring-opening step proceeds in an SN2 fashion, resulting in stereoinversion at the benzylic carbon. acs.org

The following table provides examples of reactions of 2-phenylaziridine (B142167) derivatives with different carbon nucleophiles.

| Aziridine Derivative | Carbon Nucleophile | Catalyst/Conditions | Product |

| 2-Arylaziridines | Arylboronic acids | Pd/NHC | Enantioenriched 2-Arylphenethylamine Derivatives |

| 2-Arylaziridines | Bis(pinacolato)diboron | Pd/P(t-Bu)₂Me | β-Amino-β-phenylethylboronates |

This table showcases the utility of carbon nucleophiles in the ring-opening of 2-phenylaziridine derivatives to form important synthetic intermediates. acs.orgrsc.org

Reactions with Heteroatomic Nucleophiles (e.g., Amines, Alcohols, Thiols, Fluoride)

The ring-opening of this compound by heteroatomic nucleophiles is a fundamental transformation that provides access to a wide range of functionalized phenylethylamine derivatives. These reactions are typically initiated by the protonation or activation of the aziridine nitrogen, forming a more electrophilic aziridinium (B1262131) ion. frontiersin.org The subsequent nucleophilic attack can occur at either the benzylic (C2) or the less substituted (C3) carbon, with the regioselectivity being influenced by the nature of the nucleophile, the solvent, and the activating agent.

The reaction of this compound with salicylaldehyde (B1680747) leads to the formation of chiral tridentate ligands through an iminium-mediated self-ring-opening reaction. researchgate.net This process highlights the utility of the aziridine moiety in the synthesis of complex molecular architectures.

Detailed studies on the reduction of 2-chloro-N-phenylpropanamide have shown that 2-methyl-N-phenylaziridine is a key intermediate. The subsequent reductive ring-opening of this aziridine with lithium aluminium hydride is slow and not highly regioselective, yielding a mixture of N-propylaniline and N-isopropylaniline. psu.edu However, the presence of Lewis acids, such as aluminum chlorohydrides formed in situ, can catalyze the ring-opening, favoring the formation of the N-propylaniline product. psu.edu

The reaction of N-unsubstituted 2-phenylaziridine can also lead to the formation of dimeric structures, such as 1-(2-amino-1-phenylethyl)-2-phenylaziridine, which can act as a ligand in catalytic applications. researchgate.net

The following table summarizes representative examples of ring-opening reactions of this compound derivatives with various heteroatomic nucleophiles.

| Nucleophile | Reagent/Catalyst | Product Type | Regioselectivity | Ref. |

| Amine | Salicylaldehyde | Chiral Tridentate Ligand | - | researchgate.net |

| Hydride | Lithium Aluminium Hydride | N-Propylaniline / N-Isopropylaniline | Non-regioselective | psu.edu |

| Hydride | LiAlH4 / Lewis Acid | N-Propylaniline (major) | C3-attack favored | psu.edu |

Cycloaddition Reactions

This compound and its derivatives are valuable precursors for cycloaddition reactions, providing access to five-membered heterocyclic rings. These transformations typically proceed through the in situ generation of azomethine ylides.

Azomethine ylides are 1,3-dipoles that can be generated from aziridines via thermal or photochemical cleavage of the C-C bond. thieme-connect.dewikipedia.org The stereochemistry of the ring-opening process is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner and photochemical reactions in a disrotatory fashion. thieme-connect.dewikipedia.org The resulting azomethine ylide can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as alkenes and alkynes, to afford pyrrolidine (B122466) and pyrroline (B1223166) derivatives, respectively. wikipedia.org

The cycloaddition of azomethine ylides derived from 2-phenylaziridines with carbonyl compounds, such as aldehydes, can lead to the formation of oxazolidine (B1195125) derivatives. nih.govmdpi.com For instance, the thermal ring-opening of 1,3-diphenyl-2,2-methoxycarbonylaziridine in the presence of various aldehydes yields the corresponding oxazolidines. nih.gov The regioselectivity of these cycloadditions can sometimes be contrary to initial predictions, as demonstrated in the reaction of an aziridine-derived azomethine ylide with a trans-enone, which yielded the regioisomeric pyrrolidine. nih.gov

The following table provides examples of [3+2] cycloaddition reactions involving azomethine ylides generated from phenylaziridine derivatives.

| Aziridine Derivative | Dipolarophile | Product | Ref. |

| 1,3-Diphenyl-2,2-methoxycarbonylaziridine | Benzaldehyde | Oxazolidine | nih.gov |

| 2-Benzoylaziridines | Aromatic Aldehydes | Diastereomeric Oxazolidines | nih.gov |

| Aziridine-2-carboxylate | trans-Enone | Pyrrolidine (regioisomeric) | nih.gov |

The insertion of carbon dioxide (CO₂) and carbon disulfide (CS₂) into the aziridine ring represents a valuable method for the synthesis of five-membered heterocycles like oxazolidinones and thiazolidinethiones, respectively. kuleuven.bebohrium.comrsc.org These reactions are often catalyzed by various systems, including alkali metal halides, Lewis acids, and metal complexes. bohrium.comiupac.org

The reaction of (S)-1-butyl-2-phenylaziridine with CO₂ in the presence of a polyethylene (B3416737) glycol-based catalyst affords the corresponding oxazolidinone with retention of stereochemistry. iupac.org Similarly, the electrochemical synthesis of 2-phenylaziridine followed by a one-pot reaction with CO₂ or CS₂ in the presence of a lithium iodide catalyst yields 5-phenyl-2-oxazolidinone (B1596615) and the corresponding 5-phenyl-2-thiazolidinethione with high regioselectivity. kuleuven.be The mechanism of the iodide-catalyzed reaction is proposed to involve the initial formation of a complex between the aziridine nitrogen and CO₂ or CS₂, followed by nucleophilic attack of the iodide at the benzylic carbon, leading to ring opening. Subsequent intramolecular cyclization expels the iodide and forms the final product. kuleuven.be

Computational studies have also explored the mechanism of CO₂ and CS₂ insertion into aziridines, highlighting the role of catalysts in activating both the aziridine and the heterocumulene. rsc.orgrsc.orgresearchgate.net

The table below summarizes the conditions and outcomes of CO₂ and CS₂ insertion reactions with 2-phenylaziridine derivatives.

| Aziridine Derivative | Reagent | Catalyst/Conditions | Product | Yield | Ref. |

| 2-Phenylaziridine | CO₂ | LiI, 15 bar, 70 °C | 5-Phenyl-2-oxazolidinone | 87% | kuleuven.be |

| 2-Phenylaziridine | CS₂ | LiI, 70 °C | 5-Phenyl-2-thiazolidinethione | 61% | kuleuven.be |

| (S)-1-Butyl-2-phenylaziridine | CO₂ | PEG6000(NBu₃Br)₂ | (S)-3-Butyl-5-phenyl-1,3-oxazolidin-2-one | 91.4% | iupac.org |

| N-Ethyl-2-phenylaziridine | CO₂ | Amidato Europium Complex | Oxazolidinone | High | bohrium.com |

| N-Ethyl-2-phenylaziridine | CS₂ | Amidato Europium Complex | Thiazolidine-2-thione | 96% | bohrium.com |

Oxidative Ring-Opening and Functionalization

The oxidative functionalization of 2-phenylaziridine provides another avenue for the synthesis of valuable nitrogen-containing compounds. For example, the reaction of styrene (B11656) with adsorbed ammonia (B1221849) on a gold surface can lead to the formation of 2-phenylaziridine. researchgate.net Further reactions on the surface can lead to other nitrogen-containing products like benzonitrile (B105546) and benzyl (B1604629) nitrile. researchgate.net

Chiral organophosphorus compounds functionalized with an aziridine ring have been synthesized from this compound and diphenylphosphinic chloride. mdpi.comresearchgate.net These compounds have shown promise as chiral ligands in asymmetric catalysis. mdpi.comresearchgate.net

Ring-Expansion Reactions

Ring-expansion reactions of aziridines offer a powerful strategy for the synthesis of larger, more complex heterocyclic systems. nih.govnih.govspringernature.com These transformations are often driven by the release of ring strain. nih.gov

A notable example is the rhodium(I)-catalyzed carbonylation of aziridines to produce β-lactams. This reaction is both enantiospecific and stereospecific, with (S)-1-tert-butyl-2-phenylaziridine being converted to (S)-1-tert-butyl-3-phenylazetidin-2-one with retention of configuration. acs.org

Furthermore, rhodium-catalyzed reactions of aziridines with N-sulfonyl-1,2,3-triazoles can lead to the formation of densely substituted dehydropiperazines. nih.gov The mechanism is proposed to involve the formation of an aziridinium ylide intermediate followed by a bohrium.comnih.gov-sigmatropic rearrangement. nih.gov The nature of the carbene precursor is crucial, as some precursors can lead to competing cheletropic extrusion reactions. nih.gov

The table below highlights key ring-expansion reactions of 2-phenylaziridine derivatives.

| Aziridine Derivative | Reagent/Catalyst | Product | Key Feature | Ref. |

| (S)-1-tert-Butyl-2-phenylaziridine | CO, [Rh(CO)₂Cl]₂ | (S)-1-tert-Butyl-3-phenylazetidin-2-one | Enantiospecific, Retention of configuration | acs.org |

| Bicyclic Aziridines | N-Sulfonyl-1,2,3-triazoles, Rh₂(OAc)₄ | Dehydropiperazines | bohrium.comnih.gov-Sigmatropic rearrangement | nih.gov |

Synthetic Utility of S 2 Phenylaziridine As a Chiral Building Block

Access to Chiral β-Functionalized Amines

The ring-opening reactions of (S)-2-phenylaziridine with various nucleophiles provide a direct and efficient route to a wide array of chiral β-functionalized amines. researchgate.net The regioselectivity of these reactions is often influenced by the nature of the activating group on the aziridine (B145994) nitrogen and the specific nucleophile employed. Generally, nucleophilic attack occurs at either the C-2 (benzylic) or C-3 position of the aziridine ring. scispace.com

Chiral β-amino acids are crucial components of numerous biologically active compounds and are important building blocks in medicinal chemistry. The ring-opening of activated this compound-2-carboxylates serves as a powerful method for their synthesis. scispace.com Activation of the aziridine nitrogen with an electron-withdrawing group facilitates nucleophilic attack. scispace.com

The regioselectivity of the ring-opening is a critical factor. Nucleophilic attack at the C-3 position leads to the formation of α-amino acid derivatives, while attack at the C-2 position yields the desired β-amino acid derivatives. scispace.com While C-3 attack is more common, specific reaction conditions and nucleophiles can favor C-2 opening. scispace.com For instance, the reductive ring-opening of aziridines containing a 2-carboxylate group using samarium(II) iodide can produce β-amino carbonyl compounds. scispace.com

Another approach involves the hydroamination of cinnamic acid derivatives. While not directly starting from this compound, this method highlights the importance of β-amino acid derivatives and provides an alternative synthetic route. nih.gov

Table 1: Synthesis of Chiral β-Amino Acid Derivatives This table is for illustrative purposes and does not represent a direct reaction from this compound in all cases but demonstrates the synthesis of related structures.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| tert-butyl cinnamate | 1,2-benzisoxazole, Cu(OAc)₂, (S,S)-Ph-BPE | enantioenriched β-amino acid derivative | High | nih.gov |

| Aziridine-2-carboxylate (B8329488) | Samarium(II) iodide | β-amino carbonyl compound | Excellent | scispace.com |

Chiral 1,2-diamines are essential ligands in asymmetric catalysis and are precursors to various biologically important molecules. rsc.org The synthesis of these compounds can be achieved through the nucleophilic ring-opening of this compound with amine nucleophiles. researchgate.netresearchgate.net

One effective method involves the activation of a non-activated aziridine with trimethylsilyl (B98337) iodide (TMSI). This forms an aziridinium (B1262131) ion, which is subsequently opened by the iodide nucleophile. The resulting iodoamine can then be displaced by an amine to afford the chiral 1,2-diamine. researchgate.net This two-step, one-pot procedure starting from materials like (R)-styrene oxide or (S)-phenylglycinol has been shown to produce various chiral diamines in good yields. rsc.org

The synthesis of 1,4-diamines from this compound is less commonly reported but can be envisioned through multi-step sequences involving the initial ring-opening and subsequent functional group manipulations.

Table 2: Synthesis of Chiral 1,2-Diamines

| Starting Material | Method | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-Styrene oxide | One-pot reaction involving aziridinium ion formation and amine opening | Chiral 1,2-diamines | 63-93% | rsc.org |

| (S)-Phenylglycinol | Sequential two-step approach via aziridinium ion | Chiral 1,2-diamines | 62-82% | rsc.org |

| Enantiopure (1'-phenylethyl)aziridines | Activation with TMSI followed by amine displacement | Enantiopure 1,2-diamines | N/A | researchgate.net |

Chiral 1,2-amino alcohols are prevalent motifs in biologically active compounds, including neurotransmitters and antiviral agents. researchgate.net The ring-opening of this compound with oxygen-based nucleophiles provides a direct route to these valuable compounds. The reaction often proceeds with high regioselectivity, with the nucleophile attacking the benzylic carbon.

For example, the Lewis acid-catalyzed ring-opening of chiral activated aziridines with alcohols can produce nonracemic β-amino ethers with high enantio- and diastereospecificity. researchgate.net Furthermore, multi-enzyme cascades have been developed for the synthesis of enantiomerically pure 2-phenylglycinol from L-phenylalanine, which can be a precursor to this compound. researchgate.net

Table 3: Synthesis of Chiral Amino Alcohols and Derivatives

| Starting Material | Nucleophile/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral N-tosyl-2-phenylaziridine | 2-chloroethanol, Cu(OTf)₂ | Chiral morpholine (B109124) precursor | up to 90% | researchgate.net |

| L-phenylalanine | Multi-enzyme pathway | (S)-2-phenylglycinol | >99% | researchgate.net |

Construction of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles, such as pyrrolidines and piperidines. These reactions often involve cycloaddition pathways or intramolecular ring-opening and cyclization sequences.

Pyrrolidine (B122466) derivatives are common structural motifs in a wide range of natural products and pharmaceuticals. This compound can act as a 1,3-dipole equivalent in [3+2] cycloaddition reactions to construct the pyrrolidine ring. researchgate.net Lewis acids such as scandium triflate (Sc(OTf)₃) can catalyze the cycloaddition of phenyl aziridines with olefins to afford pyrrolidine derivatives in high yields and with high regioselectivity. researchgate.netresearchgate.net

These reactions can proceed through a formal [3+2] cycloaddition process involving the cleavage of the C-N bond of the aziridine. researchgate.net The reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of boron trifluoride etherate (BF₃·OEt₂) also yields substituted pyrrolidines. researchgate.net

Table 4: Synthesis of Pyrrolidine Derivatives from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Olefins (e.g., cyclic enol ethers) | Sc(OTf)₃ | Pyrrolidine derivatives | researchgate.netresearchgate.net |

| N-Tosyl-2-phenylaziridine | Alkenes | BF₃·OEt₂ | Substituted pyrrolidines | researchgate.net |

| Aziridines | Isothiocyanates | FeCl₃ | Thiazolidine (B150603) derivatives | researchgate.net |

Piperidine (B6355638) derivatives are another important class of nitrogen-containing heterocycles with significant biological activity. nih.gov The synthesis of piperidines from this compound can be achieved through cycloaddition reactions. For example, a [3+3] cycloaddition strategy has been developed for the synthesis of functionalized piperidines. acs.org

While direct [4+2] cycloadditions with this compound are less common, multi-step sequences involving ring-opening followed by intramolecular cyclization can lead to piperidine structures. For instance, ring-opening of an aziridine with a suitable nucleophile containing a latent functional group can set the stage for a subsequent ring-closing metathesis or other cyclization strategy to form the six-membered ring.

Table 5: Synthesis of Piperidine Derivatives

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| N-Tosyl-2-phenylaziridine | [3+3] Cycloaddition with a 1,3-dipole equivalent | 2-Phenyl-5-methylene-1-(toluene-4-sulfonyl)-piperidine | acs.org |

| 2-Alkylpyridines | Asymmetric Hydrogenation | Chiral 2-alkyl piperidines | nih.gov |

Formation of Tetrahydroisoquinoline Skeletons

This compound serves as a valuable chiral precursor for the synthesis of tetrahydroisoquinoline skeletons, which are core structures in many natural products and pharmacologically active molecules. rsc.org The ring-opening of the aziridine allows for the introduction of various substituents and subsequent cyclization to form the desired heterocyclic system.

One notable method involves the palladium-catalyzed regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines. rsc.org For instance, enantiopure (R)-N-tosyl-2-phenylaziridine can be converted to the corresponding β-amino-alkylboronate. This intermediate, upon Suzuki-Miyaura cross-coupling with an appropriate aryl halide, yields an optically active 1,2-diarylethylamine derivative. Subsequent Pictet-Spengler reaction of this amine furnishes the enantiomerically enriched 3-phenyl-1,2,3,4-tetrahydroisoquinoline. rsc.org

Another efficient strategy for constructing complex tetrahydroisoquinoline frameworks is through a sequential ring-opening of aziridines followed by a Pictet-Spengler reaction. scribd.com This approach has been successfully applied to the synthesis of 4-spiroannulated tetrahydroisoquinolines. The process demonstrates broad substrate scope and proceeds under mild conditions, accommodating various substituents on both the aziridine and the tethered aromatic ring. scribd.com The reaction of activated aziridines with electron-rich arenes can also lead to the formation of 2,2-diarylethylamines, which are key precursors for tetrahydroisoquinolines. acs.org Furthermore, Lewis acid-promoted three-component reactions involving aziridines, arenes, and aldehydes provide a diastereoselective route to cis-1,4-disubstituted tetrahydroisoquinolines. acs.org

The versatility of these methods highlights the importance of this compound and its derivatives as chiral building blocks for accessing structurally diverse and biologically significant tetrahydroisoquinoline alkaloids. rsc.orgscribd.com

Synthesis of Thiazolidine Derivatives

This compound and related aziridines are useful intermediates in the synthesis of thiazolidine derivatives, a class of sulfur-containing five-membered heterocycles with a wide range of pharmacological activities. e3s-conferences.org The strained aziridine ring can undergo ring-expansion reactions with sulfur-containing nucleophiles to afford the thiazolidine core.

A significant method for the synthesis of thiazolidine derivatives is the zinc tetrafluoroborate-mediated ring expansion of trans-aziridine-2-carboxylates. This reaction with isothiocyanates proceeds stereoselectively to yield cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. acs.org The reaction is believed to proceed through an intimate ion-pair mechanism, which accounts for the high degree of chemo-, regio-, and diastereoselectivity. acs.org The resulting iminothiazolidines can be further derivatized, demonstrating the synthetic utility of this transformation. acs.org

While direct reactions of this compound with sulfur nucleophiles to form simple thiazolidines are plausible, the literature more prominently features the synthesis of more complex thiazolidine-containing structures. For example, the synthesis of 1,3-thiazolidin-4-ones can be achieved through the cyclocondensation of an amine, a benzaldehyde, and thioglycolic acid under various catalytic conditions. nih.gov Although not a direct use of this compound, the amino functionality present in the ring-opened products of the aziridine could potentially be utilized in such multi-component reactions to generate thiazolidinone derivatives.

The following table summarizes the synthesis of various cis-2-iminothiazolidine derivatives from an aziridine precursor, showcasing the yields and key characterization data. acs.org

| Product | Starting Aziridine Substituent (at N) | Reagent | Yield (%) | Melting Point (°C) |

| cis-4-Ethoxycarbonyl-3-cyclopropyl-N,5-diphenylthiazolidin-2-imine | Cyclopropyl | Phenyl isothiocyanate | 61 | 106–107 |

| cis-4-Ethoxycarbonyl-3-cyclohexyl-N,5-diphenylthiazolidin-2-imine | Cyclohexyl | Phenyl isothiocyanate | 84 | 114–115 |

| cis-4-Ethoxycarbonyl-3-cyclooctyl-N,5-diphenylthiazolidin-2-imine | Cyclooctyl | Phenyl isothiocyanate | 80 | 120–121 |

| cis-4-Ethoxycarbonyl-3-benzyl-N,5-diphenylthiazolidin-2-imine | Benzyl (B1604629) | Phenyl isothiocyanate | 35 | 75–76 |

Applications in Complex Molecule and Natural Product Synthesis

The chiral nature and reactive three-membered ring of this compound make it a valuable starting material for the synthesis of complex molecules and natural products. scribd.comresearchgate.net Its ability to introduce a stereochemically defined amino group and a phenyl substituent is particularly advantageous in asymmetric synthesis.

Precursors for Alkaloids

This compound is an important precursor for the synthesis of various alkaloids, particularly those containing the tetrahydroisoquinoline and phenanthroindolizidine skeletons. rsc.orgnih.gov The tetrahydroisoquinoline motif is a common feature in a large family of alkaloids with diverse biological activities. rsc.org As detailed in section 3.2.3, this compound can be elaborated into chiral 3-phenyl-1,2,3,4-tetrahydroisoquinolines, which are key intermediates for the synthesis of isoquinoline (B145761) alkaloids. rsc.orgscribd.com

Furthermore, the pyrrolidine ring, which can be accessed from aziridine precursors, is a central component of phenanthroindolizidine and phenanthroquinolizidine alkaloids. nih.gov These alkaloids, isolated from plant families such as Asclepiadaceae and Moraceae, have garnered interest for their anti-cancer properties. nih.gov For example, the enantioselective synthesis of (S)-tylophorine, a phenanthroindolizidine alkaloid, has been achieved using a chiral pyrrolidine intermediate. nih.gov While the reported synthesis starts from proline, the strategic disconnection suggests that a chiral aziridine could serve as a viable alternative starting material for the construction of the requisite pyrrolidine ring.

The precursor-directed biosynthesis of phenylbenzoisoquinolindione alkaloids from phenylbenzoisochromenone glucosides and various amines highlights the importance of amine precursors in the formation of these complex alkaloid structures. nih.gov This biosynthetic pathway underscores the potential of synthetic amine precursors, derivable from this compound, in accessing novel alkaloid analogs. nih.gov

Intermediates for β-Lactam Antibiotics

This compound is a key intermediate in the synthesis of β-lactams (azetidin-2-ones), which form the core structure of some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. researchgate.netnih.gov The ring strain of the β-lactam skeleton is crucial for its antibacterial activity. nih.gov

A powerful method for the synthesis of β-lactams from aziridines is transition metal-catalyzed carbonylation. researchgate.net This reaction involves the insertion of a carbon monoxide molecule into one of the carbon-nitrogen bonds of the aziridine ring, leading to a ring expansion to the four-membered β-lactam. researchgate.net The carbonylation of 2-arylaziridines, such as this compound, using rhodium catalysts has been shown to proceed with high regiospecificity, with the carbonyl group inserting into the C-N bond adjacent to the aryl substituent. researchgate.net

This carbonylation process can be highly stereospecific, proceeding with complete retention of configuration at the carbon atom bearing the phenyl group. nih.gov This stereospecificity is of great importance in the synthesis of enantiomerically pure β-lactam antibiotics. For example, the kinetic resolution of racemic 2-phenylaziridine (B142167) via carbonylation in the presence of a chiral alcohol has been successfully demonstrated, affording the (S)-β-lactam with high enantiomeric excess. nih.gov

The following table presents data on the rhodium-catalyzed carbonylation of racemic 2-phenylaziridine for the synthesis of a β-lactam, illustrating the yield and enantiomeric excess achieved. nih.gov

| Catalyst | Co-catalyst / Additive | Temperature (°C) | CO Pressure (atm) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| [Rh(COD)Cl]₂ | (-)-Menthol | 90 | 20 | (S)-β-lactam | 25 | 99.5 |

| [Rh(COD)Cl]₂ | (-)-Menthol | 90 | 20 | (R)-2-phenylaziridine (unreacted) | 56 | 85 |

Catalytic Roles of S 2 Phenylaziridine Derivatives

Chiral Ligands for Asymmetric Catalysis

Derivatives of (S)-2-phenylaziridine are widely employed as chiral ligands in asymmetric catalysis. researchgate.netresearchgate.net These ligands coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. nih.gov The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations. nih.gov

A significant class of ligands derived from this compound are those functionalized with phosphorus-containing groups, such as phosphine (B1218219) oxides. researchgate.netresearchgate.net These P,N-heteroorganic systems have emerged as effective catalysts in a variety of asymmetric reactions. researchgate.netresearchgate.net

A key example is (S)-2-diphenylphosphinoyl-2-phenylaziridine, which can be synthesized in a one-step process. researchgate.netmdpi.com This involves the treatment of this compound with two equivalents of sec-butyllithium (B1581126) (sec-BuLi) followed by one equivalent of diphenylphosphinic chloride, affording the product in a 69% yield after purification. researchgate.netmdpi.comresearchgate.net This particular catalyst, which features a free NH group on the aziridine (B145994) ring, has shown notable efficacy in certain asymmetric transformations. researchgate.netmdpi.com Other related phosphine oxide-functionalized aziridines have also been synthesized and studied, expanding the library of available chiral catalysts. researchgate.netmdpi.commdpi.compreprints.org

Phosphorus-functionalized aziridine ligands have been successfully applied as catalysts in several key carbon-carbon bond-forming reactions, demonstrating their potential to induce high levels of stereocontrol.

Mannich Reaction

The three-component asymmetric Mannich reaction, which involves an aldehyde, an amine, and a ketone, is a fundamental method for synthesizing β-amino carbonyl compounds. wikipedia.org Chiral phosphinoyl-aziridines derived from this compound have proven to be effective organocatalysts for this transformation. researchgate.netresearchgate.netmdpi.com In a study involving the reaction of p-anisidine, hydroxyacetone, and various aromatic aldehydes, a set of enantiomerically pure aziridines bearing a phosphine oxide moiety were tested. researchgate.netmdpi.com The results indicated that catalysts with a free NH-aziridine subunit were the most effective, affording the desired Mannich adducts in moderate to good yields with high enantio- and diastereoselectivity. researchgate.netmdpi.com

Notably, the catalyst (S)-2-diphenylphosphinoyl-2-phenylaziridine (referred to as catalyst 9 in the study) showed superior performance in the reaction between p-nitrobenzaldehyde, p-anisidine, and hydroxyacetone. mdpi.com

Henry Reaction

Michael Addition

The Michael addition is a widely used reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.gov An enantioselective Michael addition promoted by chiral phosphinoyl-aziridines has been reported. researchgate.netpreprints.org These catalysts have been shown to be a new class of promoters for this type of transformation, expanding their scope of applicability beyond the Mannich reaction. researchgate.netpreprints.org For instance, azlactones can react with 1,2-bis(phenylsulfonyl)ethene catalyzed by simple chiral thioureas, providing an entry to α,α-disubstituted α-amino acids, although this represents a different catalyst class. rsc.org

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While this compound derivatives are primarily used as ligands for metal catalysts, there has been some investigation into their direct role as organocatalysts.

Research into the catalytic activity of these compounds in their own right is less extensive. preprints.org In one study, this compound itself was tested as a potential organocatalyst for the asymmetric Mannich reaction. researchgate.netresearchgate.netmdpi.com However, under the tested conditions, the formation of the Mannich product was not observed. researchgate.netresearchgate.netmdpi.com This finding suggests that, at least for this specific transformation, the aziridine ring alone is not sufficient to promote the reaction without functionalization, such as with the phosphinoyl group. researchgate.netmdpi.com Further research is required to fully explore the potential of this compound derivatives in broader organocatalytic applications. d-nb.info

Computational and Spectroscopic Investigations of S 2 Phenylaziridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules like (S)-2-phenylaziridine. wikipedia.orgmdpi.com DFT calculations allow for the modeling of complex reaction pathways, offering predictions that can be tested and verified experimentally. wikipedia.orgsumitomo-chem.co.jp The accuracy of DFT is highly dependent on the choice of functionals and basis sets, which must be carefully selected for the specific system under investigation. mdpi.comsumitomo-chem.co.jp

DFT calculations are instrumental in mapping out the step-by-step pathways of reactions involving this compound. For instance, in the phosphine-catalyzed Heine reaction of N-acylaziridines, DFT studies have shown that the mechanism involves two consecutive SN2 processes. The reaction initiates with a nucleophilic ring-opening where a phosphine (B1218219) catalyst attacks either the C2 or C3 carbon of the aziridine (B145994) ring. nih.gov

Computational studies on the palladium-catalyzed ring-opening cross-coupling of 2-phenylaziridine (B142167) have detailed the full catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. acs.org The oxidative addition of the aziridine to the Pd(0) complex is a crucial, stereospecific step. acs.org Similarly, for the Fe(III)-catalyzed cycloaddition of phenyl aziridine with phenyl isoselenocyanate, DFT modeling revealed a mechanism involving Lewis-acidic activation of the heterocumulene by the iron catalyst, followed by a nucleophilic attack from the aziridine and subsequent intramolecular ring opening. rsc.org Combined computational and experimental studies have also been used to elucidate the C2+N1 aziridination mechanism from tetracarbene iron catalysts, addressing how organic azides react with the catalyst to form an iron imide, which then proceeds to the aziridination step. researchgate.net

DFT is a powerful tool for predicting and rationalizing the regioselectivity and stereospecificity of reactions. In the Pd-catalyzed cross-coupling of 2-phenylaziridine, computational results have rationalized the high regioselectivity observed experimentally. acs.org The calculations show that interactions between the Pd catalyst and the aziridine substrate play a dominant role in controlling the regioselection of the ring-opening step. acs.org Specifically, non-covalent interactions between the phenyl group of the substrate and the Pd center stabilize the transition state leading to the major product. acs.org

In the phosphine-catalyzed Heine reaction, DFT calculations revealed that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline (B21484) derivatives. nih.gov The spatial arrangement of the substrate in the transition state region, rather than the nature of the catalyst, determines the kinetic preference for attack at the C3 carbon. nih.gov For the Fe(III)-catalyzed cycloaddition, DFT studies have been conducted to unravel the origin of the excellent regio- and stereoselectivity, showing that the preferential opening of the substituted C2–N bond is driven by the stability of the resulting carbocation. rsc.org Furthermore, DFT has been used to understand the stereoselectivity in Rh(III)-catalyzed aziridination, where interactions between the substrate, a sulfonamide, and the catalyst's indenyl ligand control the stereochemical outcome. acs.org

The analysis of transition states (TS) is a cornerstone of computational reaction mechanism studies. DFT calculations are used to locate and characterize the geometry and energy of these high-energy structures, providing the activation energy barriers for different reaction pathways. nih.govacs.org In the phosphine-catalyzed Heine reaction, the activation Gibbs free energies (ΔG‡) for the nucleophilic attack at the C2 and C3 positions were computed, confirming that the pathway involving attack at C3 has a lower energy barrier, thus explaining the observed regioselectivity. nih.gov

Similarly, in the Pd-catalyzed ring-opening, the free energy barriers for different transition state groups were calculated, with the lowest-energy TS corresponding to an SN2-type ring opening with stereoinversion, which leads to the major product. acs.org The computed regioselectivity based on these transition state energies was in good agreement with experimental data. acs.org Computational modeling of the transition state for the migratory insertion step in Rh(III)-catalyzed aziridination identified this step as both enantio- and rate-determining, with a calculated energy difference between the two competing transition states that aligned with the experimentally observed product ratio. acs.org

| Reaction | Pathway | Description | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Phosphine-Catalyzed Heine Reaction | C3-Attack (trans-out conformer) | Attack at the less substituted carbon, leading to the major product. | 34.6 | nih.gov |

| C2-Attack (trans-out conformer) | Attack at the more substituted carbon, leading to the minor product. | 36.0 | ||

| Rh(III)-Catalyzed Aziridination | SA5-TS | Transition state leading to the major (S)-product. | Energy difference of 1.9 kcal/mol between TSs | acs.org |

| RA5-TS | Transition state leading to the minor (R)-product. |

Understanding the conformational preferences of reactants and the stability of reaction intermediates is crucial for a complete mechanistic picture. libretexts.org DFT calculations are used to determine the relative energies of different conformers and intermediates. For N-substituted aziridines, which can exist as an equilibrating mixture of two invertomers (cis and trans) due to nitrogen inversion, DFT analysis can identify the most stable conformations. nih.gov In a study of N-benzoyl-2-methylaziridines, DFT calculations showed a preference for the trans-in arrangement, although the energy differences between the four possible conformers were small (<2 kcal/mol), suggesting rapid interconversion at the reaction temperature. nih.gov

DFT has also been employed to prove the structure and stereochemistry of BH3 complexes of N-alkyl-2-phenylaziridines. researchgate.net The calculations, in conjunction with NMR experiments, confirmed the formation of these complexes, which are key intermediates in stereoselective lithiation reactions. researchgate.net The configurational stability of lithiated intermediates, a critical factor for stereoselective functionalization, has also been investigated using a combination of spectroscopic and computational methods, revealing that some lithiated aziridines are configurationally stable while related azetidines are not. researchgate.netuniba.it

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, IR, LC-MS)

Spectroscopic methods are vital for characterizing reactants, intermediates, and products, providing the experimental evidence that validates or informs computational models. mdpi.com The integration of techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful approach for mechanistic analysis. nih.gov

NMR and IR Spectroscopy are fundamental for structural elucidation. For this compound, typical ¹H NMR signals for the aziridine protons appear around δ 1.8–2.2 ppm, while ¹³C NMR shows signals for the aziridine carbons at δ 25–35 ppm. IR spectroscopy is used to identify key functional groups, such as the N-H stretch at approximately 3300 cm⁻¹. In mechanistic studies, these techniques are used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. For instance, in situ IR and NMR studies have been used to monitor the formation and stability of hindered lithiated thiocarbamate intermediates. researchgate.net The combination of DFT calculations and NMR experiments has been particularly powerful in confirming the structures of synthesized aziridino-borane complexes. researchgate.net

LC-MS is crucial for separating complex reaction mixtures and identifying products by their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of reaction products, as demonstrated in the characterization of pyrimidines formed from the cyclodimerization of 2H-azirine-2-carboxylates. mdpi.com The hyphenation of LC with MS and NMR (LC-MS-NMR) provides a comprehensive characterization of analytes in a single run, though technical challenges exist in integrating the methods. nih.gov

| Technique | Application | Information Obtained | Example Reference |

|---|---|---|---|

| 1H & 13C NMR | Structural elucidation of reactants, intermediates, and products. Reaction monitoring. | Chemical environment of protons and carbons, connectivity, stereochemistry. | researchgate.netmdpi.com |

| IR Spectroscopy | Identification of functional groups. Monitoring of bond formation/cleavage. | Presence of key bonds (e.g., N-H, C=O). Can be used in situ to track reaction progress. | researchgate.net |

| LC-MS / HRMS | Separation of reaction mixtures and identification of components. | Molecular weight and elemental composition of products and byproducts. | nih.govmdpi.com |

Kinetic Studies and Isotope Effects

Kinetic studies measure reaction rates and how they are affected by changes in concentration, temperature, or catalysts, providing insight into the rate-determining step of a mechanism. nih.gov A more detailed probe into the transition state is provided by the Kinetic Isotope Effect (KIE), which measures the change in reaction rate when an atom in a reactant is replaced by one of its isotopes (e.g., deuterium (B1214612) for hydrogen). researchgate.netwikipedia.org

The KIE is a powerful tool for elucidating reaction mechanisms because it provides information about bond breaking and bond formation in the rate-limiting step. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. For example, a large primary C-H KIE (kH/kD > 2) indicates that the C-H bond is breaking in the transition state. wikipedia.org A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects can distinguish between different types of transition states, for example, helping to differentiate SN1 and SN2 mechanisms. wikipedia.org

In studies of enzyme-catalyzed reactions, experimental KIEs are often used as constraints for quantum chemical calculations to model the transition state structure. nih.gov For instance, in a study on phenylethanolamine N-methyltransferase, primary and secondary KIEs were measured and used to model the SN2 transition state, indicating that the methyl transfer step is rate-limiting. nih.gov This integrated approach, combining experimental kinetics and isotope effects with high-level computation, provides a detailed picture of the transition state's geometry and electrostatics, a methodology directly applicable to studying reactions of this compound. nih.gov

| KIE Type | Description | Typical Value (kL/kH) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Primary | Isotopically substituted bond is broken/formed in the rate-determining step. | > 1 (Normal) | Indicates bond cleavage in the transition state. | wikipedia.orgnih.gov |

| Secondary | Isotopically substituted atom is not directly involved in bond cleavage. | > 1 (Normal) or < 1 (Inverse) | Provides information about changes in hybridization or steric environment at the transition state (e.g., SN1 vs. SN2). |

Biological Activity and Medicinal Chemistry Potential of S 2 Phenylaziridine Derivatives

Role as Pharmaceutical Intermediates

(S)-2-Phenylaziridine and its derivatives serve as key chiral precursors in the synthesis of a range of complex, biologically active molecules. The regio- and stereoselective ring-opening of the aziridine (B145994) moiety by various nucleophiles allows for the introduction of diverse functional groups with precise stereochemical control, a critical aspect in the development of modern pharmaceuticals.

One of the notable applications of chiral aziridine derivatives is in the synthesis of HIV protease inhibitors. For instance, a chiral aziridine derivative has been utilized as a versatile intermediate in the synthesis of Amprenavir, a potent inhibitor of the HIV protease enzyme. medkoo.com The synthesis of Amprenavir, as well as other HIV protease inhibitors like Saquinavir and Nelfinavir, often involves a hydroxyethylamine isostere, which can be accessed through the stereoselective ring-opening of a suitable aziridine precursor. nih.gov The synthesis of Amprenavir can be disconnected into key fragments, where a benzyl-substituted amino epoxide, derivable from a phenylaziridine-like structure, is used to form the central hydroxyethylamine core. nih.gov

Furthermore, the asymmetric synthesis of β-phenyl-substituted amino acids, such as derivatives of cysteine, tryptophan, and serine, has been successfully achieved using an enantiomerically pure 3-phenylaziridine-2-carboxylic ester as the key intermediate. nih.gov This approach involves the clean SN2 type ring-opening of the aziridine at the C3 position by nucleophiles like 4-methoxybenzylthiol, indole, and acetic acid, demonstrating the utility of phenylaziridine scaffolds in generating novel amino acid derivatives with high stereochemical purity. nih.gov These amino acids are crucial components of many peptide-based drugs and other biologically active compounds.

The following table summarizes the role of this compound derivatives as intermediates in the synthesis of notable pharmaceutical compounds.

| Pharmaceutical Agent/Class | Intermediate Role of this compound Derivative |

| Amprenavir (HIV Protease Inhibitor) | Serves as a chiral building block for the central hydroxyethylamine isostere. medkoo.comnih.gov |

| β-Substituted Amino Acids | Enantiomerically pure 3-phenylaziridine-2-carboxylic ester is a key intermediate for the synthesis of β-phenyl-substituted cysteine, tryptophan, and serine derivatives. nih.gov |

Interactions with Biological Systems

The inherent electrophilicity of the aziridine ring allows its derivatives to interact with various biological nucleophiles, including DNA and proteins. This reactivity is the basis for the observed biological activities of many aziridine-containing compounds, particularly in the realm of anticancer agents.

Aziridine-containing compounds, such as the well-known anticancer drugs Mitomycin C and Thiotepa, are known to exert their cytotoxic effects by alkylating DNA. nih.gov The electrophilic aziridine ring reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately triggering cell death. A study on an aziridinyl galactopyranoside derivative, AzGalp, demonstrated that it induces DNA damage. nih.gov Cells deficient in the nucleotide excision repair (NER) pathway, a key DNA repair mechanism for bulky adducts, were found to be hypersensitive to the cytotoxic effects of this compound, suggesting that AzGalp forms bulky DNA adducts. nih.gov

In addition to direct DNA interaction, some aziridine derivatives have been shown to induce apoptosis through other mechanisms. For example, a novel bis-aziridinylnaphthoquinone derivative exhibited significant cytotoxicity against human carcinoma cell lines. nih.gov Its mechanism of action was found to be associated with the induction of apoptosis, which was linked to a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov This suggests that this compound derivatives could be designed to modulate key signaling pathways involved in programmed cell death.

The table below details the observed interactions of this compound derivatives with biological systems.

| Biological Target/System | Interaction/Effect of this compound Derivative |

| DNA | Alkylation leading to the formation of bulky DNA adducts and subsequent DNA damage. nih.gov |

| Apoptosis Pathways | Induction of apoptosis associated with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov |

| Nucleotide Excision Repair (NER) Pathway | Increased cytotoxicity in cancer cells with deficient NER pathways. nih.gov |

Potential for Bioactive Compound Development

The versatile chemistry of this compound makes it an attractive starting point for the development of novel bioactive compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal agents.

In the area of oncology, the ability of aziridine derivatives to induce DNA damage and apoptosis has been a key driver for the development of new anticancer agents. nih.govnih.gov Research has focused on synthesizing novel aziridine-containing molecules with improved efficacy and selectivity for cancer cells. For instance, molecular hybrids of indolin-2-one with aziridine have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, with some compounds showing potent activity. acs.org

The development of new antibacterial agents is another promising area for this compound derivatives. With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. Functionalized tosylaziridines have been synthesized and screened for their antibacterial activity, with some derivatives showing moderate to good growth inhibitory activity against various bacterial strains. researchgate.netichsmt.org

Furthermore, the structural motif of this compound can be incorporated into scaffolds known to possess antifungal properties. The design and synthesis of novel antifungal agents is an ongoing area of research, and the unique stereochemical and reactive properties of this compound make it a candidate for the development of new fungicidal compounds. nih.govekb.egrsc.org

The following table provides examples of bioactive compounds developed from this compound derivatives and their potential therapeutic applications.

| Bioactive Compound Class | Therapeutic Potential | Research Findings |

| Indolin-2-one-Aziridine Hybrids | Anticancer | Demonstrated broad-spectrum activity toward various cancer cell lines, with some compounds showing potent inhibition of colon and breast cancer cell lines. acs.org |

| Functionalized Tosylaziridines | Antibacterial | Exhibited moderate to good growth inhibitory activity against reference bacterial strains. researchgate.netichsmt.org |

| Aziridinyl Galactopyranosides | Anticancer | Showed selective cytotoxicity against malignant cells, mediated in part by the induction of DNA damage. nih.gov |

| Bis-aziridinylnaphthoquinones | Anticancer | Displayed significant cytotoxicity against human carcinoma cell lines and induced apoptosis. nih.gov |

Q & A

Q. What are the established synthetic routes for (S)-2-Phenylaziridine, and how can enantiomeric purity be ensured?

this compound is typically synthesized via asymmetric methods. A common approach involves chiral induction using enantioselective catalysts or chiral auxiliaries during aziridine ring formation. For example, modified Staudinger reactions with chiral phosphines or enzymatic resolution of racemic mixtures can yield the (S)-enantiomer. Enantiomeric purity is verified via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR (e.g., δ 1.8–2.2 ppm for aziridine protons, splitting patterns indicating ring strain) and C NMR (e.g., δ 25–35 ppm for aziridine carbons).

- IR Spectroscopy : Stretching vibrations at ~3300 cm (N-H) and ~1450 cm (C-N).

- Chiral Analysis : Polarimetry ([α] values) or chiral GC/MS for enantiopurity validation. Ensure samples are rigorously purified (e.g., column chromatography) to avoid solvent or impurity interference .

Q. What are the stability considerations for storing this compound?

this compound is sensitive to moisture and light. Store under inert gas (Ar/N) at −20°C in amber vials. Periodic NMR checks are recommended to detect decomposition (e.g., ring-opening via hydrolysis). Use stabilizers like molecular sieves in solution .

Q. How can ring-opening reactions of this compound be monitored experimentally?

Track reaction progress using TLC (silica gel, hexane/ethyl acetate) or inline IR spectroscopy. Quench aliquots at intervals and analyze via H NMR for disappearance of aziridine protons. Kinetic studies require controlled temperature and excess nucleophile (e.g., thiols or amines) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound with >95% ee?

- Catalytic Asymmetric Synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts in aziridination of styrene derivatives.

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the (R)-enantiomer from a racemic mixture.

- Diastereomeric Crystallization : Introduce a chiral sulfonyl group (e.g., (S)-camphorsulfonyl chloride) to form separable diastereomers .

Q. How do computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?